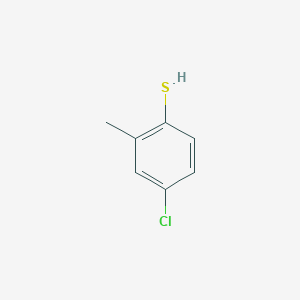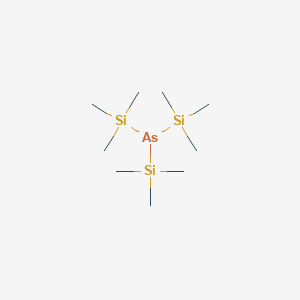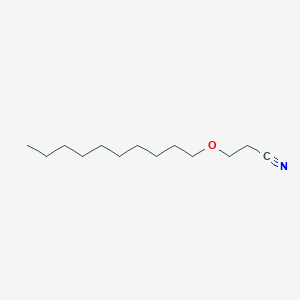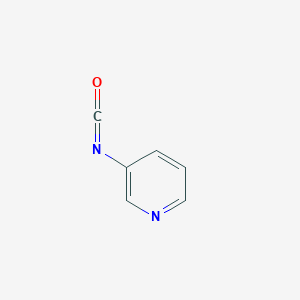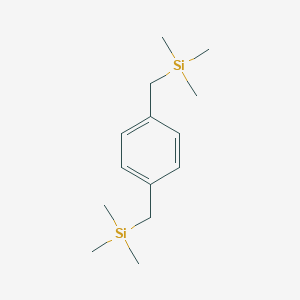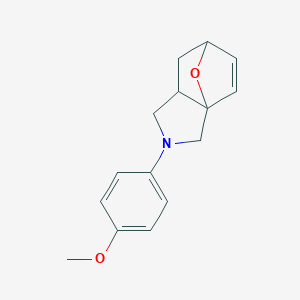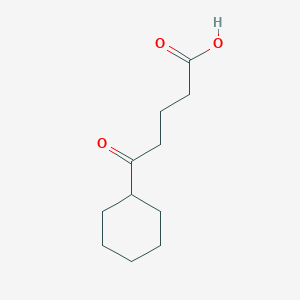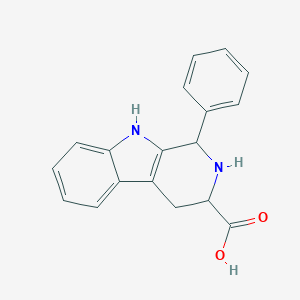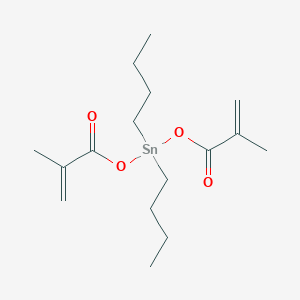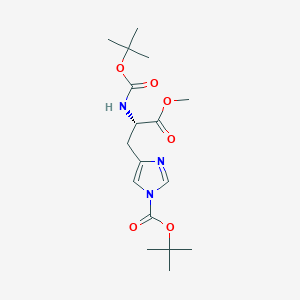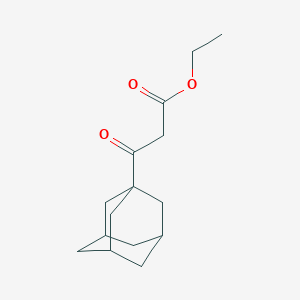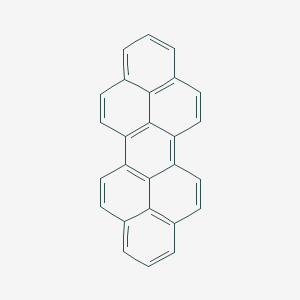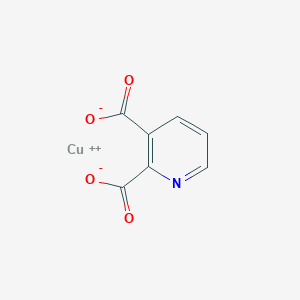
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) is a coordination compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as CuPDC and is synthesized through a simple reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid.
作用機序
The mechanism of action of CuPDC is not fully understood. However, it is believed that the compound may act by disrupting the function of enzymes that are essential for the growth and survival of microorganisms or cancer cells. In addition, CuPDC may also act by inducing oxidative stress and DNA damage in these cells.
生化学的および生理学的効果
CuPDC has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity against a variety of cancer cell lines. In addition, CuPDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the main advantages of CuPDC is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers who are working on a tight budget. In addition, CuPDC exhibits good stability and can be stored for long periods of time without significant degradation. However, one of the main limitations of CuPDC is its low solubility in nonpolar solvents, which can make it difficult to work with in certain types of experiments.
将来の方向性
There are many potential future directions for research on CuPDC. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another possible direction is the investigation of the compound's potential applications in drug delivery and imaging. In addition, more studies are needed to fully understand the mechanism of action of CuPDC and to identify its potential therapeutic targets.
合成法
The synthesis of CuPDC is a straightforward process that involves the reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid in a solvent such as water or ethanol. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a blue-green crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
CuPDC has been studied for its potential applications in various fields of research, including catalysis, electrochemistry, and materials science. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CuPDC has been investigated for its antimicrobial properties and its potential use as an antitumor agent.
特性
CAS番号 |
18970-62-2 |
|---|---|
製品名 |
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) |
分子式 |
C7H3CuNO4 |
分子量 |
228.65 g/mol |
IUPAC名 |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
正規SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
その他のCAS番号 |
18970-62-2 |
関連するCAS |
89-00-9 (Parent) |
同義語 |
2,3-Pyridinedicarboxylic acid copper(II) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



